molecular formula C12H20N2O2 B6723998 N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B6723998
M. Wt: 224.30 g/mol
InChI Key: FKMFLAKIYKYGJI-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a dimethylbutyl group, and a furan ring

Properties

IUPAC Name

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8-9(5-6-16-8)11(15)14-10(7-13)12(2,3)4/h5-6,10H,7,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMFLAKIYKYGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(CN)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The amino group and the dimethylbutyl group are then added through a series of reactions involving amination and alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline
  • N-(1-amino-3,3-dimethylbutan-2-yl)-3-methylfuran-2-carboxamide

Uniqueness

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide is unique due to its specific structural features, such as the combination of the furan ring and the dimethylbutyl group

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